Mono(1,2-dimethylpropyl) phthalate

Analytical chemistry Phthalate metabolite profiling GC-MS reference standards

Environmental labs using EPA 8270 or ISO 13913 risk misidentifying branched phthalate metabolites when relying solely on linear-chain standards. Mono(1,2-dimethylpropyl) phthalate (CAS 198284-10-5) resolves this with a unique C5-branched retention index (RI=1839 on VF-5MS) and a distinct NIST MS fingerprint (base peak m/z 149; secondary m/z 150), enabling unambiguous dual-criterion confirmation. - Eliminates linear-isomer misidentification via orthogonal RI + NIST spectral matching - Fills a critical gap in C4-C5 SAR matrices for anti-androgenic potency studies - Provides a matched chain-length/isomeric-structure pair (vs. mono-n-pentyl phthalate) for steric hindrance metabolism assays

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 198284-10-5
Cat. No. B047051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(1,2-dimethylpropyl) phthalate
CAS198284-10-5
Synonyms1,2-Benzenedicarboxylic Acid 1-(1,2-dimethylpropyl) Ester;  1,2-Benzenedicarboxylic Acid Mono(1,2-dimethylpropyl) Ester; 
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C13H16O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-9H,1-3H3,(H,14,15)
InChIKeyAJRMLQSJNSDUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono(1,2-dimethylpropyl) phthalate: Identity and Physicochemical Baseline


Mono(1,2-dimethylpropyl) phthalate (CAS 198284-10-5) is a C5-branched phthalate monoester with molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It is also indexed as 2-((3-methylbutan-2-yloxy)carbonyl)benzoic acid and carries the UNII identifier 4C1881FM43 [1]. The compound is supplied as a research-grade solid (predicted melting point: 112 °C) and is designated for laboratory use only . Its branched 1,2-dimethylpropyl ester moiety distinguishes it from the more common linear-chain phthalate monoesters (e.g., mono-n-butyl, mono-n-pentyl, mono-2-ethylhexyl) that dominate the toxicology and environmental monitoring literature, positioning it as a specialized candidate for structure–activity relationship (SAR) studies, analytical reference standard development, and metabolism research on branched-chain phthalate diesters.

Why Generic C4–C6 Phthalate Monoesters Cannot Substitute


Phthalate monoesters with alkyl chains in the C4–C6 range are known to exhibit maximal in vitro anti-androgenic potency as a class, yet chain branching and ester position profoundly modulate receptor binding, metabolic stability, and chromatographic behaviour [1][2]. Mono(1,2-dimethylpropyl) phthalate carries a secondary, internally branched C5 chain that is absent from the widely used linear comparators monobutyl phthalate (MBP, C4 linear), monopentyl phthalate (MPeP, C5 linear), and mono-2-ethylhexyl phthalate (MEHP, C8 branched). These structural differences translate into measurable shifts in gas-chromatographic retention (RI = 1839 on VF-5MS [3]) and are anticipated to alter both in vitro bioactivity and in vivo toxicokinetic profiles relative to the linear-chain monoesters. Generic substitution without matched retention-time and potency data therefore risks both analytical misidentification and erroneous SAR extrapolation.

Quantitative Differentiation Evidence


GC Retention Index Separation from Linear Monoesters

The semi-standard non-polar Kovats retention index (RI) of Mono(1,2-dimethylpropyl) phthalate is 1839 on a VF-5MS column (30 m × 0.25 mm × 0.25 µm, He carrier, 60–270 °C temperature ramp) [1]. In the same NIST library under comparable conditions, monobutyl phthalate (MBP, C4 linear) elutes at RI ≈ 1680, while mono-2-ethylhexyl phthalate (MEHP, C8 branched) elutes at RI ≈ 2040. The target compound therefore occupies a retention window that is distinct from both the shorter linear-chain monoester (ΔRI ≈ 159 units) and the longer branched-chain monoester (ΔRI ≈ 201 units). This separation is sufficient for unambiguous chromatographic resolution on standard 5%-phenyl-methylpolysiloxane phases.

Analytical chemistry Phthalate metabolite profiling GC-MS reference standards

Predicted LogP and Polar Surface Area vs. Linear C5 Isomer

PubChem-computed XLogP3 for Mono(1,2-dimethylpropyl) phthalate is 2.7, with a topological polar surface area (TPSA) of 63.6 Ų [1]. For the linear C5 isomer mono-n-pentyl phthalate (predicted XLogP ≈ 3.0, TPSA ≈ 63.6 Ų), the branched analogue exhibits a computed lipophilicity reduction of approximately 0.3 log units, consistent with the known effect of chain branching on reducing logP. This modest hydrophobicity difference may influence in vitro pharmacokinetic parameters such as non-specific protein binding and passive membrane permeability in Caco-2 or PAMPA assays.

Computational ADME Phthalate toxicokinetics QSAR modeling

Anti-Androgenic Potency Window in Leydig Cell Assay

In an in vitro R2C rat Leydig cell assay that quantitatively compared 14 structurally diverse phthalate monoesters, compounds with alkyl chains of 4–5 carbons in length exhibited the highest potency for testosterone synthesis inhibition [1]. Mono(1,2-dimethylpropyl) phthalate, with a C5 branched side chain, falls within this optimal potency window. By contrast, monoesters with 0–2 carbon chains (e.g., monomethyl phthalate [MMP], monoethyl phthalate [MEP]) required concentrations >>100 µM to inhibit testosterone synthesis, whereas MBP (C4) and MEHP (C8) achieved significant inhibition at 1 µM and 3 µM, respectively, with IC₅₀ values of 3 µM and 6 µM. Although the target compound was not individually tested in this study, its chain-length classification places it among the most potent structural sub-class.

Endocrine disruption Reproductive toxicology Phthalate SAR

Hydrolysis Kinetics of Hindered Ester in Leydig Cells

A 2019 study using MLTC-1 Leydig cells demonstrated that phthalate diester hydrolysis rates are strongly dependent on side-chain structure, with branched-chain diesters exhibiting slower esterase-mediated conversion to the corresponding monoesters compared to linear-chain analogs [1]. Mono(1,2-dimethylpropyl) phthalate, as the direct hydrolysis product of di(1,2-dimethylpropyl) phthalate, inherits a secondary ester linkage at the 2-position of the 3-methylbutan-2-yl moiety. This sterically hindered ester bond is predicted to undergo slower further hydrolysis to phthalic acid than the primary ester linkage of mono-n-pentyl phthalate, potentially prolonging its intracellular half-life in target tissues.

Phthalate metabolism Esterase hydrolysis In vitro toxicokinetics

GC-MS Spectral Fingerprint for Confirmatory Identification

The NIST main library entry (NIST Number 373675) for Mono(1,2-dimethylpropyl) phthalate reports 62 total peaks with a base peak at m/z 149, secondary peak at m/z 150, and third-most-abundant peak at m/z 70 [1]. This relative ion abundance profile differs from that of monobutyl phthalate (MBP; base peak m/z 149, prominent m/z 104) and mono-n-pentyl phthalate (base peak m/z 149, prominent m/z 121), enabling selective ion monitoring (SIM) and spectral library match scores to discriminate the branched C5 monoester from co-eluting or structurally related phthalate monoesters in complex environmental or biological extracts.

Mass spectrometry Environmental monitoring Phthalate confirmatory analysis

Evidence-Backed Procurement Scenarios


GC-MS Reference Standard for Environmental Monitoring

Environmental laboratories analyzing phthalate monoester contamination in water, soil, or sediment by EPA Method 8270 or ISO 13913 require authentic standards of branched-chain metabolites to avoid misidentification of linear isomers. The unique retention index (RI = 1839 on VF-5MS [1]) and NIST spectral fingerprint (base peak m/z 149; secondary m/z 150 [2]) provide a dual-criterion confirmation system that cannot be replicated by monobutyl phthalate (RI ≈ 1680) or mono-n-pentyl phthalate.

SAR Probe for Anti-Androgenic Potency Studies

The compound fills a critical gap in phthalate monoester SAR matrices as a C5 branched-chain representative within the 4–5 carbon high-potency window identified in R2C Leydig cell testosterone inhibition assays [3]. Its inclusion enables researchers to dissect the contribution of chain branching versus chain length to anti-androgenic activity, providing a missing data point between linear C4 (MBP, IC₅₀ = 3 µM) and branched C8 (MEHP, IC₅₀ = 6 µM) analogs.

In Vitro Metabolism Probe for Esterase Hydrolysis Kinetics

The secondary ester linkage at the 2-position of the 3-methylbutan-2-yl moiety makes this monoester a valuable substrate for studying structure-dependent hydrolysis rates in MLTC-1 or primary hepatocyte models [4]. Paired with mono-n-pentyl phthalate, it forms a matched chain-length/isomeric-structure pair that isolates the effect of ester steric hindrance on metabolic clearance.

QSAR Model Validation Standard for Branched Monoesters

With computed XLogP3 = 2.7 and TPSA = 63.6 Ų [2], this compound serves as a validation data point for in silico models predicting phthalate monoester ADME properties. Its 0.3 log-unit lipophilicity reduction relative to the linear C5 isomer provides a benchmark for testing whether computational models correctly capture the effect of chain branching on partition coefficients and membrane permeability predictions.

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